Methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a benzofuran core structure
Preparation Methods
The synthesis of Methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a benzofuran derivative followed by esterification and methoxylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Esterification: The ester group in the compound can undergo transesterification reactions in the presence of alcohols and acid catalysts, leading to the formation of different esters.
Scientific Research Applications
Methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate: This compound has a similar structure but with an ethyl ester and a phenyl group, which may result in different chemical and biological properties.
Phenylboronic pinacol esters: These compounds are used in similar applications but have different functional groups, leading to variations in reactivity and stability.
Properties
IUPAC Name |
methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO6/c1-7-13(14(17)19-3)8-4-11(20-6-12(16)18-2)9(15)5-10(8)21-7/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNPBJUDIDUVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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